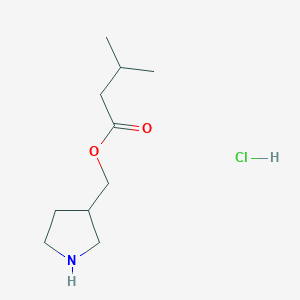

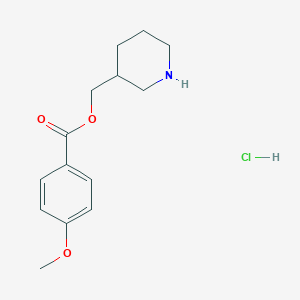

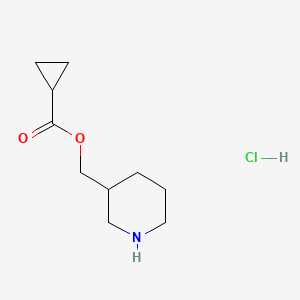

![molecular formula C14H12F3NO B1397425 4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 1044209-50-8](/img/structure/B1397425.png)

4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4’-Methoxy-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” is a derivative of biphenyl, which is a type of aromatic hydrocarbon with a particular structure consisting of two connected phenyl rings . The compound has a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the biphenyl core .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic acids or their derivatives . For instance, 4-Methoxy-2-(trifluoromethyl)phenylboronic acid is a compound that can be used in the synthesis of pyrazine derivatives, which are used as corticotropin-releasing factor-1 receptor antagonists . The synthesis process may involve C-H functionalization of quinones .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a widely-used carbon-carbon bond-forming reaction . The reaction involves the use of a palladium catalyst and a boronic acid or its derivative .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 219.95 . The melting point is between 168-172 °C .Scientific Research Applications

Synthesis and Chemical Applications :

- A study by Aquino et al. (2015) described a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines. This method is environmentally friendly and yields up to 98% (E. C. Aquino et al., 2015).

Pharmacological Research :

- In pharmacological research, derivatives of this compound, such as (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, have shown potential as inhibitors of melanin production, which is closely related to hyper-pigmentation. This derivative was found to inhibit tyrosinase activity and exhibited UV-blocking effects (S. Choi et al., 2002).

Organic Synthesis and Material Science :

- The compound has been explored in the context of organic synthesis and material science. For instance, Swayze (1997) investigated benzaldehyde derivatives, including 2-methoxy-4-hydroxybenzaldehyde, for use as linkers in solid-phase organic synthesis (E. Swayze, 1997).

Biochemical Applications :

- A study by Jelenc et al. (1978) proposed 4-Nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling, reacting with amines to form substituted nitrophenylamine. This has implications for biochemical applications (P. Jelenc et al., 1978).

Chemical Engineering and Membrane Science :

- In the field of chemical engineering, novel sulfonated aromatic diamine monomers, including 4,4′-bis(4-amino-2-trifluoromethyl-phenoxy)biphenyl-4,4′-disulfonic acid, were synthesized for use in thin-film composite nanofiltration membranes, showing improved water flux and dye rejection capabilities (Yang Liu et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds have been involved in the synthesis of pyrazine derivatives as corticotropin-releasing factor-1 receptor antagonists .

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been used in the synthesis of pyrazine derivatives as corticotropin-releasing factor-1 receptor antagonists , indicating potential involvement in pathways related to stress response.

Result of Action

Similar compounds have been involved in the synthesis of pyrazine derivatives as corticotropin-releasing factor-1 receptor antagonists , suggesting potential effects on stress response pathways.

properties

IUPAC Name |

4-(4-methoxyphenyl)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-19-11-5-2-9(3-6-11)12-7-4-10(18)8-13(12)14(15,16)17/h2-8H,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPAVAMAWJIYLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40730475 |

Source

|

| Record name | 4'-Methoxy-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1044209-50-8 |

Source

|

| Record name | 4'-Methoxy-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

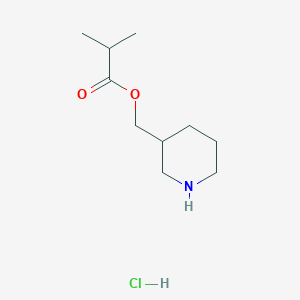

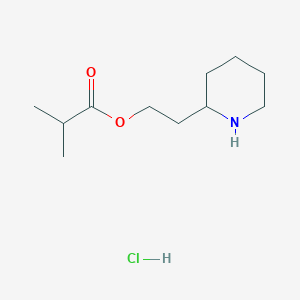

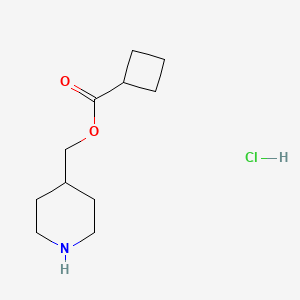

![Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397346.png)

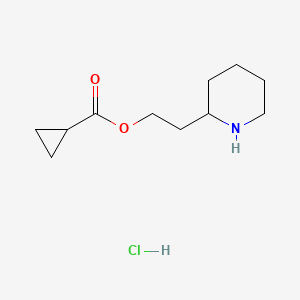

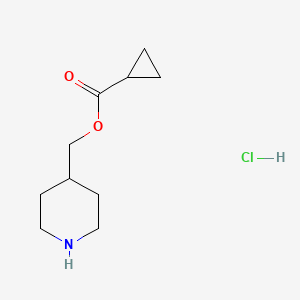

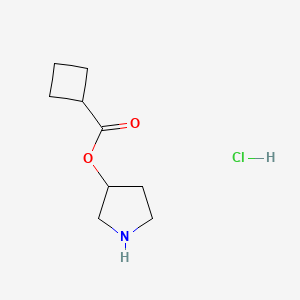

![4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397349.png)

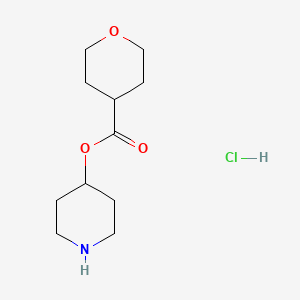

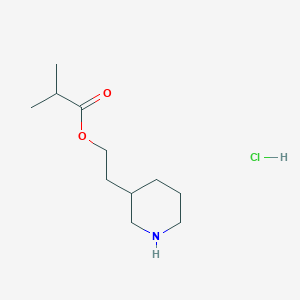

![1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397360.png)